Fmoc-3-amino-3-(3-bromophenyl)-propionic acid

Description

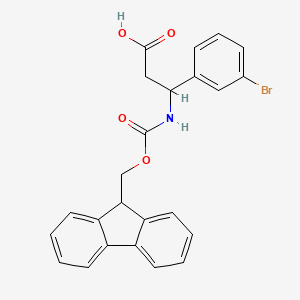

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino acid derivative featuring a 3-bromophenyl substituent. This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions. With a molecular formula of C₂₄H₂₀BrNO₄ and a molecular weight of 466.33 g/mol, it is characterized by its bromine atom at the meta position of the phenyl ring, which introduces steric bulk and moderate electron-withdrawing effects . The compound is commercially available with a purity ≥98% and is typically stored at -20°C in sealed, dry conditions . Its primary application lies in synthesizing peptides with tailored biophysical properties, such as enhanced stability or specific binding affinities .

Properties

IUPAC Name |

3-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNRGFVZQISFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Overview

The synthesis of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid typically involves:

- Introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to shield the amino group.

- Functionalization of the bromophenyl group to maintain its reactivity.

- Purification to ensure structural integrity and chemical purity.

Key Steps in Synthesis

-

- A precursor such as 3-bromophenylacetic acid or its derivatives is often used as the starting material.

- The amino group is introduced through reductive amination or nucleophilic substitution.

-

- The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.

- The reaction is typically carried out in organic solvents such as dichloromethane (DCM) at room temperature.

-

- The bromophenyl moiety is coupled with the protected amino acid backbone using coupling agents like EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Solvents like dimethylformamide (DMF) are used to facilitate the reaction.

-

- The crude product is purified using recrystallization or chromatographic techniques such as silica gel column chromatography.

- High-performance liquid chromatography (HPLC) may be employed for final purity assessment.

Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fmoc Protection | Fmoc chloride, sodium carbonate, DCM | Reaction at room temperature for 12–24 hours; monitored by thin-layer chromatography (TLC). |

| Coupling Reaction | EDC∙HCl or DCC, DMF | Reaction under inert atmosphere to prevent side reactions; yields typically >80%. |

| Hydrolysis | Dilute HCl, refluxing in dioxane | Converts intermediate esters into free acids; yields >90%. |

Optimization Strategies

To improve yield and minimize side reactions:

- Use anhydrous solvents to avoid hydrolysis of sensitive groups.

- Maintain strict temperature control during coupling reactions.

- Employ excess Fmoc chloride to ensure complete protection of the amino group.

Analytical Techniques

Characterization

The structure and purity of this compound are confirmed using:

- NMR Spectroscopy : For structural verification (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight confirmation.

- HPLC : For purity analysis and stereochemical assessment.

Solubility Considerations

The compound's solubility in organic solvents like DMF or DMSO facilitates its use in peptide synthesis. Heating and sonication may be required for complete dissolution.

Industrial Scale-Up

For large-scale production:

- Automated peptide synthesizers are employed for efficient coupling reactions.

- Solid-phase peptide synthesis (SPPS) techniques are adapted for high-throughput processes.

- Recycling of solvents and reagents reduces costs and environmental impact.

Summary Table: Key Parameters for Synthesis

| Parameter | Details |

|---|---|

| Molecular Formula | $$C{24}H{20}BrNO_4$$ |

| Molecular Weight | 466.32 g/mol |

| Yield Range | 80–95% depending on reaction optimization |

| Solvent Compatibility | DMF, DMSO, DCM |

| Purification Methods | Recrystallization, HPLC |

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Coupling Reactions: The amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Reagents like DCC or DIC, often in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), are used for peptide coupling.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or other substituted derivatives.

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

Chemistry

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group, allowing for sequential addition of amino acids to build complex peptides.

Biology

In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as enzyme substrates, inhibitors, or signaling molecules.

Medicine

In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs. These peptides can mimic natural proteins or interfere with protein-protein interactions, offering potential therapeutic benefits.

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the synthesis of peptide libraries for high-throughput screening of potential drug candidates.

Mechanism of Action

The mechanism of action of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group, allowing for further functionalization or biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid differ primarily in the substituent type, position, and electronic effects on the phenyl ring. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogs

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Bromine (Br) at the meta position provides a balance between steric bulk and electronic effects, making the compound suitable for coupling reactions . In contrast, the para-bromo analog (CAS 269078-76-4) may exhibit distinct electronic interactions due to substituent positioning . The trifluoromethyl (CF₃) group in Fmoc-3-amino-3-(3-trifluoromethylphenyl)-propionic acid significantly increases electron-withdrawing effects, enhancing peptide backbone stability but reducing solubility in polar solvents .

Solubility and Storage :

- Fluorophenyl derivatives (e.g., CAS 284492-07-5) demonstrate higher solubility in DMSO compared to brominated analogs due to fluorine’s smaller size and polarity .

- All compounds require storage at -20°C to prevent Fmoc group degradation, but brominated variants may have stricter moisture control requirements .

The 3-cyano-phenyl analog (CAS 517905-91-8) introduces hydrogen-bonding capabilities, enabling unique interactions in enzyme-active site targeting .

Discrepancies and Limitations

- The target compound is listed under two CAS numbers (507472-18-6 and 276262-71-6), likely due to supplier-specific nomenclature. Data from (CAS 507472-18-6) is prioritized here .

- Limited solubility data (e.g., melting/boiling points) for brominated derivatives restricts direct comparisons of physical properties.

Biological Activity

Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (Fmoc-3-Br-Phe) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a bromophenyl moiety attached to a propionic acid backbone. Its unique structure allows it to participate in various biological activities and applications, particularly in the fields of medicinal chemistry and proteomics.

- Molecular Formula : C24H20BrNO4

- Molecular Weight : 466.32 g/mol

- CAS Number : 507472-18-6

The synthesis of this compound typically involves several steps:

- Fmoc Protection : The amino group is protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate).

- Bromination : A bromophenyl group is introduced through bromination reactions, often using N-bromosuccinimide (NBS).

- Coupling : The protected amino acid is coupled with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC).

The mechanism of action primarily revolves around its role in peptide synthesis, where the Fmoc group protects the amino functionality during the sequential addition of amino acids, facilitating the formation of complex peptides.

Peptide Synthesis Applications

This compound is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the stepwise assembly of peptides, which can serve various biological functions:

- Enzyme Substrates : Peptides synthesized from this compound can act as substrates for enzymes, allowing researchers to study enzymatic reactions.

- Inhibitors : Certain peptide sequences derived from Fmoc-3-Br-Phe can function as inhibitors for specific enzymes or receptors, providing insights into biochemical pathways.

- Signaling Molecules : These peptides may mimic natural signaling molecules, influencing cellular responses.

Therapeutic Potential

Research indicates that peptides synthesized using this compound have potential therapeutic applications:

- Drug Development : Peptides can be designed to mimic natural proteins or interfere with protein-protein interactions, which is crucial for developing new drugs targeting various diseases.

- Cancer Therapy : Some studies suggest that these peptides may play a role in cancer treatment by modulating pathways associated with tumor growth and metastasis.

Study 1: Enzyme Inhibition

A study explored the use of Fmoc-3-Br-Phe-derived peptides as enzyme inhibitors. The results demonstrated that specific sequences could effectively inhibit proteolytic enzymes involved in cancer progression, highlighting their potential as therapeutic agents.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of peptides synthesized from Fmoc-3-amino acids. The findings revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents.

Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Fmoc-3-amino-3-(phenyl)propionic acid | Lacks bromine atom | General peptide synthesis |

| Fmoc-3-amino-3-(4-bromophenyl)propionic acid | Bromine at para position | Different reactivity profile |

| Fmoc-3-amino-3-(2-bromophenyl)propionic acid | Bromine at ortho position | Distinct biological activity |

| Fmoc-3-amino-3-(3-bromophenyl)propionic acid | Bromine at meta position | Unique substitution reactions |

Q & A

Q. What is the recommended methodology for synthesizing Fmoc-3-amino-3-(3-bromophenyl)-propionic acid?

The synthesis typically involves introducing the 3-bromophenyl group to a β-amino acid backbone followed by Fmoc protection. Key steps include:

- Bromophenyl Introduction : Reacting 3-bromophenyl precursors (e.g., via Friedel-Crafts alkylation or Suzuki coupling) to form the β-amino acid scaffold.

- Fmoc Protection : Using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous DMF or THF.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. How should this compound be stored to ensure stability?

- Store in tightly sealed containers at room temperature in a cool, dry, and well-ventilated area to prevent moisture absorption and oxidation .

- Avoid exposure to oxidizing agents (e.g., peroxides, chlorates) and metals, which may degrade the Fmoc group or bromophenyl moiety .

Q. What analytical techniques are used to confirm the identity and purity of this compound?

- NMR Spectroscopy : H and C NMR to verify structural features (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, bromophenyl signals).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (expected [M+H]⁺ ~456.2 Da).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this amino acid into solid-phase peptide synthesis (SPPS)?

- Steric Hindrance Mitigation : Use coupling reagents like HATU or PyBOP with DIEA in DMF to enhance activation of the carboxyl group.

- Extended Reaction Times : Allow 2–4 hours for coupling steps due to steric bulk from the 3-bromophenyl group.

- Monitoring : Perform Kaiser tests or FT-IR to detect unreacted amines and repeat couplings if necessary .

Q. What strategies resolve enantiomeric impurities introduced during synthesis?

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers.

- Circular Dichroism (CD) : Confirm optical purity by comparing CD spectra with validated standards.

- Synthetic Control : Employ asymmetric catalysis (e.g., Evans oxazolidinones) during β-amino acid formation to minimize racemization .

Q. How can researchers troubleshoot low yields in the condensation of this compound with formaldehyde for MAA synthesis?

- Catalyst Optimization : Test acidic catalysts (e.g., Nb₂O₅/SiO₂) at 150–200°C to improve condensation efficiency.

- Stoichiometric Adjustments : Increase formaldehyde:propionic acid molar ratios (e.g., 1.5:1) to drive equilibrium.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., decarboxylated derivatives) and adjust reaction conditions .

Q. What methods validate the absence of trace metal contaminants in this compound, which could interfere with catalytic studies?

- ICP-MS : Quantify metals (e.g., Fe, Mo) at ppb levels.

- Chelation Purification : Pass the compound through a Chelex® resin column before use in metal-sensitive reactions.

- Blank Experiments : Run control reactions without the compound to isolate metal interference sources .

Contradictions and Data Gaps

- Storage Temperature : recommends room temperature, while suggests 2–8°C for a related bromophenyl derivative. This discrepancy may reflect batch-specific stability; conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to determine optimal storage .

- Synthetic Routes : While ethylene carbonylation is cited for propionic acid derivatives (), direct methods for bromophenyl-substituted analogs are not detailed. Researchers should explore Pd-catalyzed cross-coupling or enzymatic approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.